PLK1 Inhibition Potency
CD 10899 demonstrates potent inhibition of Polo-like kinase 1 (PLK1), with an IC50 of 6 nM in cell-free kinase assays . While this is less potent than the parent compound Volasertib, which has a reported IC50 of 0.87 nM, it confirms CD 10899 as a pharmacologically active metabolite contributing to the overall target engagement of Volasertib [REFS-1, REFS-2]. This contrasts with many drug metabolites which are often inactive.
| Evidence Dimension | In vitro PLK1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | Volasertib (0.87 nM) |
| Quantified Difference | CD 10899 is approximately 7-fold less potent than Volasertib in this assay. |
| Conditions | Cell-free kinase assay using recombinant PLK1 and biotinylated substrate peptide, detected by HTRF technology. |
Why This Matters
This data justifies the use of CD 10899 as a standard for metabolite studies, confirming that it is an active participant in the drug's mechanism of action, not an inert byproduct.
- [1] Rudolph, D., et al. (2009). BI 6727, a Polo-like kinase inhibitor with a distinct pharmacokinetic profile and broad antitumor activity. Clinical Cancer Research, 15(9), 3094-3102. View Source
